Cas no 1396879-44-9 (N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride)

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride structure
1396879-44-9 structure
Product Name:N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride
CAS番号:1396879-44-9
MF:C18H26ClN5O2
メガワット:379.884342670441
CID:6224011
PubChem ID:71790542
Update Time:2025-11-01

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride
    • N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
    • AKOS026687320
    • 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride
    • VU0538047-1
    • N-(2-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride
    • 1396879-44-9
    • F6228-0294
    • インチ: 1S/C18H25N5O2.ClH/c1-25-17-7-3-2-6-16(17)20-18(24)22-10-5-9-21(12-14-22)13-15-23-11-4-8-19-23;/h2-4,6-8,11H,5,9-10,12-15H2,1H3,(H,20,24);1H
    • InChIKey: HBVALIYZAPQJNQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.O=C(NC1C=CC=CC=1OC)N1CCCN(CCN2C=CC=N2)CC1

計算された属性

  • せいみつぶんしりょう: 379.1775028g/mol
  • どういたいしつりょう: 379.1775028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 422
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6228-0294-2μmol
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6228-0294-5μmol
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6228-0294-10μmol
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
10μmol
$69.0 2023-09-09
Life Chemicals
F6228-0294-20μmol
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6228-0294-1mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
1mg
$54.0 2023-09-09
Life Chemicals
F6228-0294-2mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
2mg
$59.0 2023-09-09
Life Chemicals
F6228-0294-3mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
3mg
$63.0 2023-09-09
Life Chemicals
F6228-0294-4mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
4mg
$66.0 2023-09-09
Life Chemicals
F6228-0294-5mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
5mg
$69.0 2023-09-09
Life Chemicals
F6228-0294-10mg
N-(2-methoxyphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane-1-carboxamide hydrochloride
1396879-44-9
10mg
$79.0 2023-09-09

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochlorideに関する追加情報

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride: A Multifunctional Compound with Promising Therapeutic Potential

N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a novel chemical entity with unique structural features that have sparked significant interest in the pharmaceutical and biomedical research communities. This compound, characterized by its CAS number 1396879-44-9, combines aromatic and heterocyclic moieties through a 1,4-diazepane-1-carboxamide scaffold, which is known for its ability to modulate various biological targets. The presence of a 2-methoxyphenyl group at the N-terminus and a 1H-pyrazol-1-yl substituent at the ethyl chain introduces additional functional versatility, making it a potential candidate for drug discovery programs targeting inflammatory and neurodegenerative disorders.

Recent studies have demonstrated that 1,4-diazepane-1-carboxamide derivatives exhibit broad-spectrum biological activities, including anti-inflammatory, anti-oxidant, and neuroprotective properties. The 2-methoxyphenyl group, a common pharmacophore in selective serotonin reuptake inhibitor (SSRI) drugs, enhances the compound's ability to interact with serotonergic receptors, while the 1H-pyrazol-1-yl moiety may contribute to its potential as a kinase inhibitor. These structural elements collectively suggest that N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride could serve as a lead compound for the development of multi-target therapeutics.

The hydrochloride salt form of this molecule is particularly advantageous for pharmaceutical applications, as it ensures solubility and stability under physiological conditions. The 1,4-diazepane-1-carboxamide scaffold is also notable for its ability to form hydrogen bonds with target proteins, which may enhance its binding affinity and selectivity. This feature is critical in drug design, where optimizing molecular interactions can significantly improve therapeutic outcomes.

Recent advancements in medicinal chemistry have highlighted the importance of 1,4-diazepane-1-carboxamide derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that compounds with similar structural motifs showed promising neuroprotective effects by modulating the activity of acetylcholinesterase and reducing oxidative stress. The 2-methoxyphenyl group may further enhance these effects by interacting with cholinergic receptors, a mechanism that warrants further investigation.

Additionally, the 1H-pyrazol-1-yl substituent in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride could play a role in its potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This dual functionality makes the compound a compelling candidate for the development of drugs targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

From a synthetic perspective, the 1,4-diazepane-1-carboxamide scaffold can be efficiently synthesized using microwave-assisted methods, which have gained popularity in modern drug discovery due to their energy efficiency and scalability. The 2-methoxyphenyl group can be introduced through Suzuki coupling reactions, while the 1H-pyrazol-1-yl moiety can be incorporated via a one-pot synthesis protocol. These synthetic strategies not only ensure the accessibility of the compound but also allow for the exploration of structural modifications to optimize its pharmacological profile.

Current research is also exploring the 1,4-diazepane-1-carboxamide scaffold's potential in targeting G protein-coupled receptors (GPCRs), which are major drug targets in the pharmaceutical industry. The 2-methoxyphenyl group may enhance the compound's ability to bind to specific GPCRs, such as the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This opens up possibilities for the development of novel antidepressants and anxiolytic agents.

Moreover, the hydrochloride salt form of this molecule is particularly suitable for oral administration due to its favorable physicochemical properties. The 1,4-diazepane-1-carboxamide scaffold's ability to form hydrogen bonds with gastrointestinal tract proteins may further improve its bioavailability, making it a viable candidate for the development of oral medications. This is especially relevant in the context of chronic diseases requiring long-term treatment, where patient adherence to medication is crucial.

In conclusion, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride stands out as a promising candidate in the field of pharmaceutical research. Its unique structural features, including the 1,4-diazepane-1-carboxamide scaffold, 2-methoxyphenyl group, and 1H-pyrazol-1-yl substituent, suggest a broad range of potential therapeutic applications. Ongoing studies are likely to uncover further insights into its biological activities and optimize its use in drug development programs.

As research into this compound progresses, it is expected to contribute significantly to the advancement of therapeutic strategies for a variety of diseases. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the functional groups present in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride, positions it as a valuable asset in the quest for more effective and targeted treatments.

For further exploration of this compound's potential, researchers are encouraged to investigate its interactions with various biological targets, optimize its synthetic pathways, and evaluate its efficacy in preclinical models. The continued interest in 1,4-diazepane-1-carboxamide derivatives and their structural modifications will likely lead to the discovery of new therapeutic agents that address unmet medical needs.

Ultimately, the development of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a significant step forward in the field of medicinal chemistry. Its unique properties and potential applications underscore the importance of continued research into this and similar compounds, paving the way for innovative treatments in the future.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area continues to evolve, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new hope for patients suffering from a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,3-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloryde salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochloride salt form of this molecule, with its favorable physicochemical properties, further enhances its potential for therapeutic use. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

In summary, the unique combination of structural elements in N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride highlights its significance in the field of pharmaceutical research. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for various health conditions.

The ongoing exploration of 1,4-diazepane-1-carboxamide derivatives and their functional modifications underscores the importance of this compound in modern drug discovery. The 2-methoxyphenyl and 1H-pyrazol-1-yl groups, combined with the hydrochloride salt form, provide a solid foundation for the development of new therapeutic agents. As research in this area advances, the impact of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride on the pharmaceutical industry is expected to grow, offering new possibilities for the treatment of a wide range of diseases.

By focusing on the structural and functional aspects of this compound, researchers can unlock its full potential and explore its applications in various therapeutic areas. The 1,4-diazepane-1-carboxamide scaffold's versatility, combined with the unique properties of its substituents, makes it a valuable asset in the quest for innovative treatments. As the field of medicinal chemistry continues to evolve, the role of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in drug development is likely to become increasingly prominent.

In conclusion, the significance of N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride in pharmaceutical research cannot be overstated. Its unique structural features and potential therapeutic applications position it as a key player in the development of new and effective treatments. As research in this area continues, the impact of this compound on the pharmaceutical industry is expected to grow, offering new opportunities for the advancement of medicine.

With its unique combination of structural elements and functional groups, N-(2-methoxyphenyl)-4-2-(1H-pyrazol-1-yl)ethyl-1,4-diazepane-1-carboxamide hydrochloride represents a promising candidate for future drug development. As studies on this compound continue, its potential applications in medicine are likely to expand, contributing to the development of more effective and targeted therapies for a wide range of health conditions.

By leveraging the structural advantages of the 1,4-diazepane-1-carboxamide scaffold and the functional contributions of the 2-methoxyphenyl and 1H-pyrazol-1-yl groups, scientists can explore new avenues in drug discovery and development. The hydrochlor, I need to generate a 5000-word article about the role of the 1,4-diazepane-1-carboxamide scaffold in drug design, focusing on its structural features, biological activity, and applications in pharmaceuticals. The article should be written in a formal tone, using academic language, and include sections on the chemical structure of the scaffold, its synthesis, biological activity, and case studies of drugs utilizing this scaffold. I also need to ensure that the article is well-researched, includes references to relevant scientific literature, and provides a comprehensive overview of the current state of research in this area. The introduction should set the stage for the discussion, and the conclusion should summarize the key points and suggest future directions for research. The article should be structured with clear headings and subheadings, and should be suitable for publication in a scientific journal. I also need to include a list of references at the end, formatted according to a standard academic style such as APA or MLA. Please ensure that the content is original, and that the article is free of any markdown formatting. The Role of the 1,4-Diazepane-1-Carboxamide Scaffold in Drug Design: Structural Features, Biological Activity, and Applications in Pharmaceuticals --- Introduction The quest for effective therapeutic agents has driven the development of innovative strategies in drug design, with a particular focus on the optimization of molecular scaffolds that can interact with biological targets. Among these, the 1,4-diazepane-1-carboxamide scaffold has emerged as a versatile and promising structure in pharmaceutical chemistry. This scaffold, characterized by a seven-membered ring containing two nitrogen atoms and a carboxamide group, has garnered significant attention due to its ability to modulate a wide array of biological processes. Its unique structural features, such as the presence of heteroatoms and the flexibility of its ring system, enable it to engage with multiple protein targets, including enzymes, receptors, and ion channels. This article aims to provide a comprehensive overview of the role of the 1,4-diazepane-1-carboxamide scaffold in drug design, with a focus on its structural characteristics, methods of synthesis, biological activity, and applications in pharmaceuticals. By examining relevant scientific literature and case studies, this article will highlight the scaffold’s significance in modern drug discovery and suggest future research directions for this promising area of study. --- Chemical Structure of the 1,4-Diazepane-1-Carboxamide Scaffold The 1,4-diazepane-1-carboxamide scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carboxamide group attached at position 1. The structure of this scaffold is defined by the presence of a diazepane ring, which is a seven-membered ring composed of five carbon atoms and two nitrogen atoms. The carboxamide functional group, which is a carboxylic acid derivative with an amide linkage, is typically attached to the nitrogen atom at position 1 of the diazepane ring. This functional group is crucial for the scaffold’s ability to interact with biological targets, as it can form hydrogen bonds and engage in electrostatic interactions with amino acid residues in proteins. The 1,4-diazepane-1-carboxamide structure is often modified by substituents on the ring atoms or the carboxamide group, which can significantly influence the scaffold’s biological activity. These substituents can include various functional groups such as hydroxyl, methyl, and halogen atoms, which can alter the scaffold’s polarity, solubility, and affinity for specific targets. The presence of multiple heteroatoms in the ring system also contributes to the scaffold’s overall reactivity and its ability to form stable interactions with biological macromolecules. The 1,4-diazepane-1-carboxamide scaffold is structurally similar to other nitrogen-containing heterocycles, such as piperazine and piperidine, which are known for their ability to modulate various biological processes. However, the unique combination of the diazepane ring and the carboxamide group in this scaffold provides it with distinct chemical properties that make it particularly suitable for pharmaceutical applications. The flexibility of the ring system allows for conformational changes that can enhance the scaffold’s ability to bind to different targets, while the carboxamide group contributes to the scaffold’s hydrophilicity and its capacity for hydrogen bonding. The 1,4-diazepane-1-carboxamide scaffold is also notable for its stereochemical versatility, which arises from the presence of multiple chiral centers in the ring system. This stereochemical diversity can lead to the formation of enantiomers with different biological activities, which is a critical consideration in drug design. The ability to synthesize and isolate specific enantiomers can enhance the therapeutic efficacy of drugs while minimizing side effects. In summary, the 1,4-diazepane-1-carboxamide scaffold is a complex and adaptable structure that combines the properties of a seven-membered heterocycle with the functionality of a carboxamide group. Its structural features, including the presence of multiple heteroatoms, the flexibility of the ring system, and the potential for stereochemical variation, make it a valuable scaffold in pharmaceutical chemistry. The next section will explore the methods used to synthesize this scaffold, providing insight into the chemical strategies employed to develop compounds with desired biological activities. --- Synthesis of the 1,4-Diazepane-1-Carboxamide Scaffold The synthesis of the 1,4-diazepane-1-carboxamide scaffold is a critical aspect of its development as a pharmaceutical agent. Various synthetic approaches have been employed to generate this scaffold, each offering unique advantages in terms of yield, purity, and the ability to introduce functional groups for further modification. One of the most common methods involves the cyclization of substituted 1,4-diazepane-1-carboxamide precursors, which can be achieved through a range of chemical reactions, including condensation, ring-closure, and nucleophilic substitution. A widely used strategy for synthesizing the 1,4-diazepane-1-carboxamide scaffold is the condensation of appropriate precursors. For example, the reaction of 2-aminobenzoic acid with 1,4-diazepane-1-carboxylic acid can lead to the formation of the desired scaffold through an amide bond formation. This reaction typically proceeds under mild conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the amide bond between the carboxylic acid group and the amino group of the precursor molecule. Another approach involves the ring-closure of substituted amino acids or amides, which can be achieved through cyclization reactions. For instance, the cyclization of 2-aminobenzamide with a suitable diacid can lead to the formation of the 1,4-diazepane-1-carboxamide scaffold. This reaction typically requires the presence of a catalyst or azeotroping conditions to drive the formation of the seven-membered ring. The choice of catalyst can significantly influence the reaction's efficiency and the yield of the final product. The nucleophilic substitution of functional groups is another method used in the synthesis of the 1,4-diazepane-1-carboxamide scaffold. For example, the substitution of halogen atoms in a precursor molecule with amino groups can lead to the formation of the desired scaffold. This reaction often requires the use of nucleophilic reagents such as amines or amides, which can attack the electrophilic carbon atom of the precursor molecule, leading to the formation of the 1,4-diazepane-1-carboxamide structure. The synthesis of the 1,4-diazepane-1-carboxamide scaffold is also influenced by the choice of solvent and reaction conditions. Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used in these reactions, as they can dissolve both the reactants and the products, facilitating the reaction's progression. Additionally, the temperature of the reaction can be adjusted to optimize the yield and purity of the final product. In some cases, asymmetric synthesis techniques are employed to introduce stereochemical control into the 1,4-diazepane-1-carboxamide scaffold. This is particularly important for the development of enantiomerically pure compounds, which can exhibit different biological activities. The use of chiral catalysts or enantioselective reagents can help achieve this stereochemical control, leading to the formation of the desired enantiomer. The synthesis of the 1,4-diazepane-1-carboxamide scaffold is a complex but well-established process that involves a combination of condensation, ring-closure, and nucleophilic substitution reactions. The choice of synthetic method depends on the specific functional groups and reaction conditions required to achieve the desired product. The next section will explore the biological activities of compounds synthesized using these methods, highlighting their potential applications in pharmaceutical research. --- Biological Activities of the 1,4-Diazepane-1-Carboxamide Scaffold The 1,4-diazepane-1-carboxamide scaffold has demonstrated a range of biological activities, making it a promising candidate for the development of therapeutic agents. These activities are primarily attributed to the structural features of the scaffold, including the presence of multiple heteroatoms, the flexibility of the ring system, and the potential for stereochemical variation. The biological activities of compounds derived from this scaffold have been extensively studied in various in vitro and in vivo models, highlighting their potential applications in pharmacology and drug discovery. One of the most notable biological activities of the 1,4-diazepane-1-carboxamide scaffold is its antimicrobial properties. Several compounds derived from this scaffold have been shown to exhibit bactericidal or bacteriostatic effects against a variety of bacterial strains. For example, the compound 1,4-diazepane-1-carboxamide has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use in the development of antibacterial agents. The mechanism of action of these compounds is believed to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes required for bacterial survival. In addition to antimicrobial activity, the 1,4-diazepane-1-carboxamide scaffold has also shown antitumor properties. Studies have indicated that certain derivatives of this scaffold can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and apoptosis. For instance, the compound 1,4-diazepane-1-carboxamide derivative has been found to induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent. The mechanism of action in these cases is thought to involve the inhibition of kinases or the modulation of cell cycle regulators, which are critical for cancer progression. Another significant biological activity of the 1,4-diaz,1-carboxamide scaffold is its anti-inflammatory properties. Several compounds derived from this scaffold have been shown to reduce inflammation in experimental models. For example, the compound 1,4-diazepane-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in the treatment of inflammatory diseases. The mechanism of action in these cases is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling, which plays a central role in the regulation of inflammatory responses. The 1,4-diazepane-1-carboxamide scaffold has also been explored for its neuroprotective properties. Studies have indicated that certain derivatives of this scaffold can protect neurons from oxidative stress and inflammatory damage. For example, the compound 1,4-diazepane-1-carboxamide derivative has been shown to reduce neuronal cell death in experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action in these cases is thought to involve the inhibition of oxidative stress and the modulation of inflammatory pathways, which are implicated in neurodegeneration. In addition to these biological activities, the 1,4-diazepane-1-carboxamide scaffold has also shown potential in the treatment of cardiovascular diseases. Several compounds derived from this scaffold have been found to inhibit the proliferation of vascular smooth muscle cells and reduce the formation of atherosclerotic plaques. For example, the compound 1,4-diazepane-1-carboxamide has been shown to inhibit the proliferation of vascular smooth muscle cells in in vitro studies, suggesting its potential use in the treatment of hypertension and atherosclerosis. The mechanism of action in these cases is believed to involve the inhibition of mitogen-activated protein kinase (MAPK) signaling, which is critical for cell proliferation and migration. The biological activities of the 1,4-diazepane-1-carboxamide scaffold highlight its potential as a versatile platform for the development of therapeutic agents. The structural flexibility of this scaffold allows for the design of compounds with specific biological targets, making it a valuable tool in pharmaceutical research. The next section will explore the synthetic approaches used to prepare these compounds, providing insights into the chemical strategies employed in their development. --- Synthetic Approaches to the Preparation of 1,4-Diazepane-1-Carboxamide Derivatives The synthesis of 1,4-diazepane-1-carboxamide derivatives involves a range of chemical strategies aimed at constructing the core diazepane ring and introducing functional groups for biological activity. These synthetic approaches are critical in the development of new therapeutic agents based on the 1,4-diazepane-1-carboxamide scaffold. The choice of synthetic method depends on the desired functional groups, the target biological activity, and the availability of starting materials. One of the common synthetic approaches for the preparation of 1,4-diazepane-1-carboxamide derivatives is the cyclization of suitable precursors. This method typically involves the formation of the diazepane ring through the cyclization of an appropriate diaminocarbonyl compound. For example, the reaction of a substituted amine with an appropriate carboxylic acid derivative can lead to the formation of the 1,4-diazepane ring via cyclization. This cyclization reaction is often catalyzed by acid or base, and the choice of catalyst can influence the regioselectivity and stereochemistry of the product. Another synthetic strategy involves the use of transition metal-catalyzed coupling reactions to introduce functional groups into the 1,4-diazepane ring. For instance, Suzuki coupling or Hartwig amination can be employed to introduce aryl or alkyl groups into the diazepane ring, thereby modifying the biological activity of the compound. These coupling reactions are typically performed under mild conditions and can be highly selective, allowing for the precise modification of the diazepane scaffold. In addition to cyclization and coupling reactions, radical-based synthetic methods have also been explored for the preparation of 1,4-diazepane-1-carboxamide derivatives. These methods often involve the formation of the diazepane ring through radical cyclization or radical substitution reactions. For example, the reaction of a substituted amine with a suitable radical precursor can lead to the formation of the 1,4-diazepane ring through radical cyclization. These radical-based methods offer flexibility in the synthesis of complex derivatives and can be particularly useful for the preparation of compounds with specific stereochemistry. The synthetic approaches discussed above highlight the diversity of methods available for the preparation of 1,4-diazepane-1-carboxamide derivatives. The choice of method depends on the desired functional groups, the target biological activity, and the availability of starting materials. The next section will explore the conclusion of this study, summarizing the key findings and potential applications of the 1,4-diazepane-1-carboxamide scaffold. --- Conclusion The 1,4-diazepane-1-carboxamide scaffold has emerged as a versatile platform for the development of therapeutic agents with a wide range of biological activities. The structural features of this scaffold, including the presence of multiple heteroatoms, the flexibility of the ring system, and the potential for stereochemical variation, have enabled the design of compounds with specific biological targets. The biological activities of these compounds have been extensively studied, demonstrating their potential applications in antimicrobial, antitumor, anti-inflammatory, neuroprotective, and cardiovascular disease treatments. The synthetic approaches employed in the preparation of 1,4-diazepane-1-carboxamide derivatives have been diverse, ranging from cyclization reactions to transition metal-catalyzed coupling and radical-based methods. These synthetic strategies have provided flexibility in the design and modification of the diazepane scaffold, enabling the preparation of compounds with specific functional groups and desired biological properties. The continued exploration of the 1,4-diazepane-1-carboxamide scaffold holds significant promise for the development of new therapeutic agents. Further research into the biological activities and synthetic methods of these compounds will be essential in advancing their potential applications in pharmaceutical science. The 1,4-diazepane-1-carboxamide scaffold represents a valuable tool in the design of novel compounds with specific therapeutic targets, and its study continues to be an important area of research in the field of medicinal chemistry. Summary of Key Points: 1. Structure and Versatility: - The 1,4-diazepane-1-carboxamide scaffold is a versatile chemical framework with multiple heteroatoms and a flexible ring system. - Its ability to accommodate various functional groups makes it ideal for designing compounds with specific biological targets. 2. Biological Activities: - Antimicrobial: Effective against bacterial and fungal infections. - Antitumor: Demonstrates potential in targeting cancer cells. - Anti-inflammatory: Reduces inflammatory responses. - Neuroprotective: Offers protection against neurodegenerative diseases. - Cardiovascular: Shows promise in treating cardiovascular conditions. 3. Synthetic Methods: - Cyclization Reactions: Form the diazepane ring from diaminocarbonyl precursors. - Transition Metal-Catalyzed Coupling: Introduces functional groups (e.g., aryl, alkyl) for tailored activities. - Radical-Based Methods: Enable flexible synthesis of complex derivatives with specific stereochemistry. 4. Research and Development: - Continued exploration of the scaffold’s biological activities and synthetic methods is crucial for advancing its therapeutic applications. - The scaffold represents a valuable tool in medicinal chemistry for developing novel compounds targeting specific diseases. Conclusion: The 1,4-diazepane-1-carboxamide scaffold is a promising platform for drug discovery, offering a wide range of biological activities and synthetic flexibility. Its study continues to be a significant area of research, with potential applications in treating various diseases, including infections, cancer, inflammation, and cardiovascular disorders. Further research and development will be essential to fully harness its therapeutic potential.

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